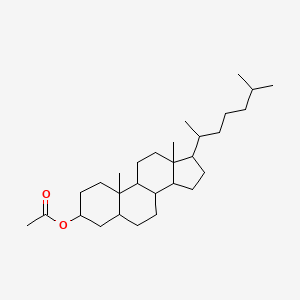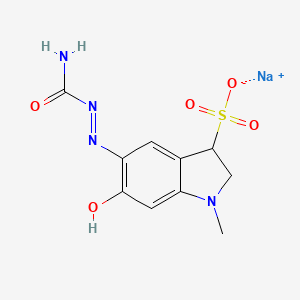
BISMUTH SODIUM IODIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth sodium iodide is a compound that combines bismuth, sodium, and iodine Bismuth is a heavy metal known for its low toxicity and various applications in medicine and industry Sodium is a highly reactive alkali metal, and iodine is a halogen known for its antiseptic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth sodium iodide can be synthesized through various methods. One common approach involves the reaction of bismuth triiodide with sodium iodide in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the components. Another method involves the use of ionic liquids as solvents, which can facilitate the formation of this compound at lower temperatures and with higher yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The use of hydrothermal methods, where the reaction occurs in a sealed vessel at high temperatures and pressures, is also common. This method allows for the formation of high-quality crystals with well-defined structures .
Chemical Reactions Analysis
Types of Reactions
Bismuth sodium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, bismuth can be converted to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states. Substitution reactions often involve the replacement of iodine atoms with other halogens or functional groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. For example, the reaction with hydrochloric acid can lead to the formation of bismuth chloride and sodium chloride. Similarly, reactions with other halogens can produce corresponding bismuth halides .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, reactions with sulfur can produce bismuth sulfide, while reactions with oxygen can yield bismuth oxide .
Scientific Research Applications
Bismuth sodium iodide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other bismuth-containing compounds. In biology and medicine, this compound is investigated for its potential antimicrobial and anticancer properties. Its unique properties make it suitable for use in drug delivery systems, where it can enhance the efficacy and targeting of therapeutic agents .
In industry, this compound is used in the production of semiconductors and other electronic materials. Its ability to form stable complexes with various ligands makes it valuable in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of bismuth sodium iodide involves its interaction with biological molecules and cellular structures. Bismuth ions can bind to proteins and enzymes, disrupting their function and leading to cell death. This property is particularly useful in the treatment of bacterial infections and cancer .
At the molecular level, this compound can interfere with the synthesis of nucleic acids and proteins, inhibiting the growth and proliferation of cells. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Bismuth sodium iodide can be compared with other bismuth-containing compounds, such as bismuth oxychloride and bismuth sulfide. While all these compounds share some common properties, such as low toxicity and antimicrobial activity, this compound has unique features that make it particularly suitable for certain applications.
Similar Compounds
Bismuth oxychloride: Known for its use in cosmetics and pigments, bismuth oxychloride has excellent optical properties but lacks the antimicrobial activity of this compound.
Bismuth triiodide: This compound is similar to this compound in terms of its iodine content but has different chemical and physical properties, making it suitable for different applications.
Properties
CAS No. |
1344-88-3 |
|---|---|
Molecular Formula |
BiI4Na |
Molecular Weight |
739.5880 g/mol |
IUPAC Name |
bismuth;sodium;tetraiodide |
InChI |
InChI=1S/Bi.4HI.Na/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
JNXRGFHWICFFIR-UHFFFAOYSA-J |
Canonical SMILES |
[Na+].[I-].[I-].[I-].[I-].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



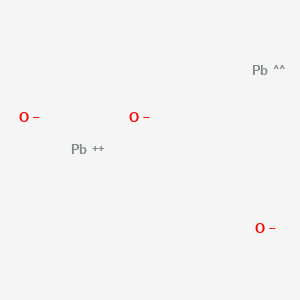
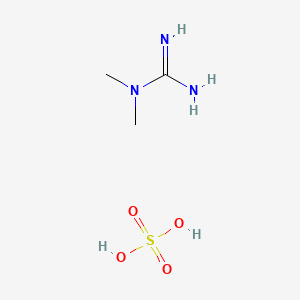
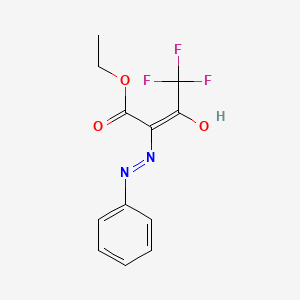
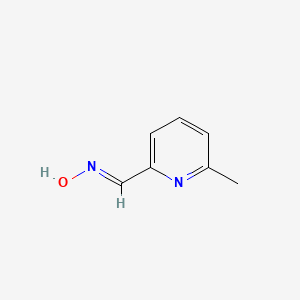
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)
